![molecular formula C17H19NO.HCl B000799 Chlorhydrate de néfopam CAS No. 23327-57-3](/img/structure/B799.png)
Chlorhydrate de néfopam
Vue d'ensemble
Description
Nefopam Hydrochloride is an analgesic drug extensively used in several European countries for its non-opioid and non-steroidal properties, which contribute to its effectiveness in pain management with fewer side effects compared to opioids and other analgesics. Its analgesic mechanism is distinct, not relating to opiate receptors but possibly involving an enhancement of monoaminergic function through uptake inhibition (Tresnak-Rustad & Wood, 1981).
Synthesis Analysis
The synthesis of Nefopam Hydrochloride has been optimized to improve yield and reduce costs. A notable process involves a one-pot, five-step synthesis in a single solvent (toluene), achieving over 99.9% purity and an excellent overall yield of at least 79%. This method includes the formation of an acid chloride from benzoylbenzoic acid, followed by amidation, reduction, cyclization, and formation of the hydrochloride salt. Advantages of this synthesis include the use of a single solvent, high conversion rate, cost-effectiveness, and avoidance of genotoxic impurities (Bodireddy et al., 2017).
Molecular Structure Analysis
The molecular structure of Nefopam Hydrochloride has been determined through X-ray diffraction analysis, revealing distinct solid-state structures for its racemic and enantiomerically pure forms. This structural analysis provides insights into the conformational preferences of Nefopam Hydrochloride, highlighting the modified boat-chair conformation of its eight-membered ring and the equatorial positioning of the N-methyl group. The detailed structural elucidation aids in understanding the drug's physicochemical properties and interaction mechanisms (Glaser et al., 1986).
Chemical Reactions and Properties
Nefopam Hydrochloride's chemical properties are influenced by its molecular structure, which facilitates its interactions with biological targets. It is a potent inhibitor of synaptosomal uptake of dopamine, norepinephrine, and serotonin, indicating its action on monoaminergic pathways rather than opiate receptors. Its chemical reactivity under physiological conditions contributes to its analgesic efficacy and distinct pharmacological profile (Tresnak-Rustad & Wood, 1981).
Physical Properties Analysis
The physical properties of Nefopam Hydrochloride, including solubility, crystalline structure, and melting point, are critical for its formulation and bioavailability. Its solid-state conformations, determined by X-ray crystallography, influence its stability and dissolution behavior, which are essential for developing effective dosage forms (Glaser et al., 1989).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with biological molecules, are foundational to Nefopam Hydrochloride's analgesic action. Its inhibition of neurotransmitter reuptake and interaction with monoaminergic systems without directly affecting opiate receptors underlie its mechanism of action, distinguishing it from other analgesic drugs (Tresnak-Rustad & Wood, 1981).
Applications De Recherche Scientifique
Gestion de la douleur postopératoire
Le néfopam a été utilisé comme adjuvant dans l'analgésie contrôlée par le patient (ACP) pour la douleur postopératoire aiguë chez les patients subissant une chirurgie laparoscopique du cancer colorectal . Il s'est avéré efficace pour gérer la douleur postopératoire, qui reste un problème clinique important malgré les progrès des techniques chirurgicales laparoscopiques et de la gestion périopératoire .
Analgésique non opioïde
Le néfopam est un analgésique non opioïde qui a été utilisé dans des schémas multimodaux . Il a été utilisé pour gérer la douleur postopératoire, réduire l'utilisation des opioïdes et améliorer la qualité de récupération chez les patients subissant une cholécystectomie laparoscopique robotisée à port unique (RALC) avec un bloc de douleur pariétal .
Gestion de l'hyperalgésie
Le néfopam a été utilisé pour gérer l'hyperalgésie postopératoire aiguë causée par la réparation arthroscopique de la coiffe des rotateurs . Il a été évalué comme analgésique non opioïde postopératoire après des interventions chirurgicales de l'épaule .
Alternative à l'analgésie à base d'opioïdes
Le néfopam est préférable à l'analgésie contrôlée par le patient intraveineuse (IV-ACP) à base d'opioïdes en raison du risque de nausées et de vomissements postopératoires (NVPO) .
Mécanisme D'action
Target of Action
Nefopam hydrochloride is a non-opioid analgesic primarily used for moderate to severe pain . It is known to inhibit the reuptake of neurotransmitters including serotonin, noradrenaline, and dopamine . Additionally, it blocks sodium and calcium channels in the central nervous system .
Mode of Action
Nefopam acts in the brain and spinal cord to relieve pain via novel mechanisms . It exerts its antinociceptive effects through triple monoamine reuptake inhibition, and antihyperalgesic activity through modulation of glutamatergic transmission . This means that nefopam interrupts the pain messages being sent to the brain and also acts in the brain to stop pain messages from being felt .
Biochemical Pathways
It is known that nefopam’s analgesic effects involve multiple pathways including voltage-sensitive calcium and sodium channels and inhibition of serotonin and norepinephrine reuptake .
Pharmacokinetics
Nefopam has a low bioavailability . It is approximately 73% protein-bound across a plasma range of 7 to 226 ng/mL . The metabolism of nefopam is hepatic, by N-demethylation and via other routes . The elimination half-life of nefopam is between 3-8 hours, and its metabolite, desmethylnefopam, has a half-life of 10-15 hours . Nefopam is excreted in the urine (79.3%) and feces (13.4%) .
Result of Action
The result of nefopam’s action is the relief of moderate to severe pain . It is particularly effective for postoperative pain . Nefopam was found to be significantly more effective than aspirin as an analgesic in one clinical trial . It does have a greater incidence of side effects such as sweating, dizziness, and nausea, especially at higher doses .
Safety and Hazards
Common side effects of Nefopam Hydrochloride include nausea, nervousness, dry mouth, light-headedness, and urinary retention . Less common side effects include vomiting, blurred vision, drowsiness, sweating, insomnia, headache, confusion, hallucinations, tachycardia, and aggravation of angina . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Propriétés
IUPAC Name |
5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNVSINJDJNHQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13669-70-0 (Parent) | |
Record name | Nefopam hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023327573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045441 | |
Record name | Nefopam hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642778 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
23327-57-3, 69319-31-9 | |
Record name | (±)-Nefopam hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23327-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nefopam hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023327573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-2,5-Benzoxazocine, 3,4,5,6-tetrahydro-5-methyl-1-phenyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069319319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nefopam hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6-tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEFOPAM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/685J48E13W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.